(3-((4,6-Diméthylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phényl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés de pyrimidine présentent souvent des effets antibactériens et antifongiques. Les chercheurs ont étudié le potentiel antimicrobien de ce composé contre divers agents pathogènes. Son mécanisme d'action et son efficacité à inhiber la croissance bactérienne et fongique sont des sujets d'intérêt .

- Compte tenu de l'importance des pyrimidines dans les organismes parasites, ce composé a été évalué pour ses propriétés antiparasitaires. Les chercheurs explorent son impact sur les parasites protozoaires, les helminthes et autres espèces parasites .

- L'inflammation joue un rôle crucial dans diverses maladies. Les scientifiques ont étudié si ce composé possède des propriétés anti-inflammatoires. Comprendre son impact sur les voies inflammatoires et la régulation des cytokines est essentiel .

- Les analogues de pyrimidine présentent souvent une activité anticancéreuse. Les chercheurs étudient si ce composé peut cibler sélectivement les cellules cancéreuses, inhiber la prolifération ou induire l'apoptose. Son potentiel en tant qu'agent chimiothérapeutique est une voie de recherche passionnante .

- Les antioxydants protègent les cellules des dommages oxydatifs. Des études explorent si ce composé agit comme un antioxydant, piégeant les radicaux libres et réduisant le stress oxydatif. Son rôle potentiel dans la prévention des maladies liées à l'âge est intéressant .

- Les pyrimidines ont été utilisées dans les herbicides en raison de leur impact sur la croissance des plantes. Les chercheurs évaluent si ce composé peut être développé en un herbicide efficace, ciblant des espèces végétales spécifiques tout en minimisant l'impact environnemental .

Propriétés antibactériennes et antifongiques

Activité antiparasitaire

Effets anti-inflammatoires

Potentiel anticancéreux

Propriétés antioxydantes

Développement d'herbicides

Activité Biologique

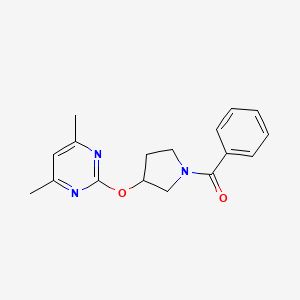

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone, also known as BI 894416, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and a phenyl moiety, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure

The chemical structure of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone can be represented as follows:

This structure comprises:

- A pyrrolidine ring

- A 4,6-dimethylpyrimidine moiety

- A phenyl group

Spleen Tyrosine Kinase (SYK) Inhibition

One of the most notable biological activities of this compound is its role as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is involved in various signaling pathways critical for immune response and inflammation. Inhibition of SYK has therapeutic implications in conditions such as severe asthma and other inflammatory diseases.

The biological activity of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and immune responses.

- Receptor Modulation : It can influence cellular signaling pathways by binding to receptors associated with various diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds. For instance, a study on pyrrolidine derivatives demonstrated anticonvulsant activity with effective doses ranging from 40.87mg kg to 114.68mg kg .

Case Studies

- Asthma Treatment : In preclinical models, SYK inhibitors have shown promise in reducing airway inflammation and hyperresponsiveness in asthma models.

- Epilepsy Models : Compounds structurally related to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone have demonstrated protective effects in seizure models, suggesting potential for further development in epilepsy treatment .

Data Tables

Propriétés

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-10-13(2)19-17(18-12)22-15-8-9-20(11-15)16(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMKBYRDBJBJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.